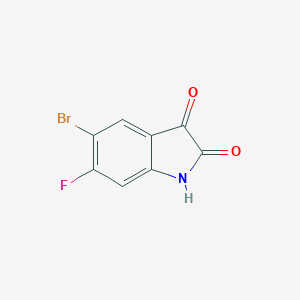

5-bromo-6-fluoro-1H-indole-2,3-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-fluoro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrFNO2/c9-4-1-3-6(2-5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXMNYMNZYJVFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)F)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588442 | |

| Record name | 5-Bromo-6-fluoro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118897-99-7 | |

| Record name | 5-Bromo-6-fluoro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 5-bromo-6-fluoro-1H-indole-2,3-dione (CAS No. 118897-99-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-bromo-6-fluoro-1H-indole-2,3-dione, also known as 5-bromo-6-fluoroisatin, is a halogenated derivative of the indole-2,3-dione (isatin) scaffold. The isatin core is a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities. The introduction of bromine and fluorine atoms onto the isatin ring system is anticipated to modulate its physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic profile and biological activity. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis methodology based on the Sandmeyer isatin synthesis, and a discussion of its potential applications in drug discovery and chemical biology, drawing upon the known activities of related isatin derivatives.

Introduction to this compound

Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention in the scientific community due to their versatile chemical reactivity and broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and enzyme inhibitory properties.[1][2] The strategic placement of halogen atoms, such as bromine and fluorine, on the aromatic ring of the isatin scaffold can significantly enhance its therapeutic potential. Fluorine, in particular, is known to improve metabolic stability and binding affinity to target proteins.[3]

This compound (CAS No. 118897-99-7) is a synthetic heterocyclic compound that holds promise as a building block in the synthesis of novel therapeutic agents. Its chemical structure combines the reactive dicarbonyl system of the isatin core with the electronic and steric influences of the bromo and fluoro substituents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 118897-99-7 | |

| Molecular Formula | C₈H₃BrFNO₂ | |

| Molecular Weight | 244.02 g/mol | |

| Appearance | Expected to be a colored solid | General knowledge of isatins |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | General knowledge of isatins |

Synthesis of this compound

The most common and effective method for the synthesis of isatins is the Sandmeyer isatin synthesis.[4][5] This method is particularly well-suited for anilines bearing electron-withdrawing groups. The proposed synthesis of this compound would, therefore, start from 4-bromo-3-fluoroaniline.

Reaction Principle and Mechanism

The Sandmeyer synthesis of isatins is a two-step process. The first step involves the formation of an isonitrosoacetanilide intermediate from the corresponding aniline. The second step is an acid-catalyzed intramolecular cyclization to yield the isatin.

The mechanism proceeds as follows:

-

Formation of the Isonitrosoacetanilide Intermediate: 4-bromo-3-fluoroaniline reacts with chloral hydrate and hydroxylamine hydrochloride. The aniline nitrogen attacks the carbonyl carbon of chloral hydrate, and subsequent rearrangement and elimination lead to the formation of an isonitrosoacetanilide derivative.

-

Acid-Catalyzed Cyclization: In the presence of a strong acid, such as concentrated sulfuric acid, the isonitrosoacetanilide undergoes an intramolecular electrophilic aromatic substitution. The nitrogen of the oxime group is protonated, facilitating the cyclization onto the aromatic ring to form a five-membered ring. Subsequent hydrolysis of the intermediate yields the final isatin product.

Experimental Protocol (General Procedure)

The following is a general experimental protocol for the Sandmeyer isatin synthesis, which can be adapted for the preparation of this compound from 4-bromo-3-fluoroaniline.

Step 1: Synthesis of N-(4-bromo-3-fluorophenyl)-2-(hydroxyimino)acetamide (Isonitrosoacetanilide Intermediate)

-

In a suitable reaction vessel, dissolve chloral hydrate (1.1 eq.) in water.

-

Add a solution of 4-bromo-3-fluoroaniline (1.0 eq.) in a mixture of water and concentrated hydrochloric acid.

-

Add a solution of hydroxylamine hydrochloride (1.5 eq.) in water.

-

Heat the reaction mixture to a gentle boil for a few minutes.

-

Cool the reaction mixture in an ice bath. The isonitrosoacetanilide intermediate will precipitate.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of this compound

-

Carefully add the dried N-(4-bromo-3-fluorophenyl)-2-(hydroxyimino)acetamide from Step 1 in small portions to pre-warmed concentrated sulfuric acid (e.g., at 60-70 °C) with vigorous stirring.

-

After the addition is complete, heat the mixture to around 80-90 °C for a short period (e.g., 10-15 minutes).

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

The this compound will precipitate as a solid.

-

Collect the product by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Caption: A typical workflow for the biological screening of a novel isatin derivative.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for the development of novel therapeutic agents. Its synthesis can be readily achieved through the well-established Sandmeyer isatin synthesis. The presence of both bromo and fluoro substituents on the isatin scaffold is expected to confer unique physicochemical and biological properties. Further investigation into the biological activities of this compound, particularly in the areas of enzyme inhibition, and as an anticancer, antiviral, and antimicrobial agent, is warranted. This technical guide provides a solid foundation for researchers and drug development professionals to explore the potential of this compound in their scientific endeavors.

References

- Wiley-VCH. (2007).

- Yar, M., et al. (2020). Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones. Bioorganic Chemistry, 104, 104202.

- Wang, Y., et al. (2022). Identification of novel 1,2,3-triazole isatin derivatives as potent SARS-CoV-2 3CLpro inhibitors via click-chemistry-based rapid screening. RSC Medicinal Chemistry, 13(10), 1235-1243.

- Garrido, M., et al. (2024). Early pharmacological profiling of isatin derivatives as potent and selective cytotoxic agents. European Journal of Medicinal Chemistry, 265, 116110.

- Zhao, D., et al. (2015). Synthesis of 5-Substituted Indole-2,3-dione.

- ResearchGate. (n.d.). Synthesis of 5-Substituted Indole-2,3-dione.

- Mane, Y. D., et al. (2018). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents.

- Breitmaier, E., & Voelter, W. (2000).

- Liu, S., et al. (1995). A novel mechanism-based inhibitor (6'-bromo-5',6'-didehydro-6'-deoxy-6'-fluorohomoadenosine) that covalently modifies human placental S-adenosylhomocysteine hydrolase. The Journal of biological chemistry, 270(38), 22441–22447.

- Takahata, M., et al. (1999). In Vitro and In Vivo Antimicrobial Activities of T-3811ME, a Novel Des-F(6)-Quinolone. Antimicrobial agents and chemotherapy, 43(5), 1077–1084.

- Kharbach, Y., et al. (2017). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Moroccan Journal of Chemistry, 5(1), 196-201.

- El-Gohary, N. S., & Shaaban, M. I. (2018). Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives. Journal of Heterocyclic Chemistry, 55(11), 2568-2580.

- Jarosz, M., et al. (2022). Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. International journal of molecular sciences, 23(14), 7943.

- Singh, G., et al. (2019). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC advances, 9(52), 30424–30455.

- Tsyshkova, N., et al. (2022). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2.

- El-Sayed, N., et al. (2022). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Molecules (Basel, Switzerland), 27(19), 6523.

- Wang, Z., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Acta pharmaceutica Sinica. B, 4(4), 315–322.

- ResearchGate. (n.d.). 1 H and 13 C NMR spectra data of compound 1 (δ values; 400 MHz and 100....

- Clark, M. P., et al. (2014). Discovery of a Novel, First-in-Class, Orally Bioavailable Azaindole Inhibitor (VX-787) of Influenza PB2. Journal of medicinal chemistry, 57(15), 6668–6678.

- Gribanov, A. V., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules (Basel, Switzerland), 28(8), 3538.

- Golen, J. A., & Manke, D. R. (2017). 5,6-Dibromo-1H-indole-2,3-dione.

- Dal-Piaz, F., et al. (2018). Discovery of 1H-indole-2-carboxamides as novel inhibitors of the androgen receptor binding function 3 (BF3). European journal of medicinal chemistry, 157, 107–119.

- Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene.

- Wadkins, R. M., et al. (2007). Selective inhibition of carboxylesterases by isatins, indole-2,3-diones. Bioorganic & medicinal chemistry letters, 17(12), 3265–3269.

- Al-Ostoot, F. H., et al. (2022). Design, synthesis, in silico and in vitro evaluation of pyrrole-indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. RSC advances, 12(30), 19379–19400.

- Abuelizz, H. A., et al. (2021). Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. Molecules (Basel, Switzerland), 26(8), 2247.

- BenchChem. (2025).

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

physicochemical properties of 5-bromo-6-fluoro-1H-indole-2,3-dione

An In-Depth Technical Guide: Physicochemical Properties and Synthetic Strategy of 5-bromo-6-fluoro-1H-indole-2,3-dione (5-Bromo-6-fluoroisatin)

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of this compound, a halogenated isatin derivative of significant interest in medicinal chemistry. The isatin scaffold is a privileged structure, and the strategic incorporation of bromine and fluorine atoms can profoundly modulate biological activity by altering lipophilicity, metabolic stability, and target binding interactions[1]. This document details a robust synthetic protocol, outlines expected analytical signatures for structural verification, and discusses the potential for this molecule as a versatile building block for the development of novel therapeutic agents.

The Halogenated Isatin Scaffold: A Foundation for Drug Discovery

Isatin (1H-indole-2,3-dione) and its derivatives are endogenous compounds with a broad spectrum of biological activities, including antitumor, antiviral, and antimicrobial properties[2][3]. The introduction of halogen atoms—specifically bromine and fluorine—is a cornerstone of modern medicinal chemistry.

-

Fluorine: Often enhances metabolic stability by blocking sites of oxidation and can increase binding affinity to target proteins through favorable electrostatic interactions. Its small size minimizes steric hindrance.

-

Bromine: Can increase lipophilicity, improving membrane permeability. It also serves as a powerful directing group and a potential site for further chemical modification, and can participate in halogen bonding, a specific non-covalent interaction that can enhance ligand-protein binding.

The combination of these two halogens on the isatin core in this compound creates a unique electronic and steric profile, making it a highly valuable intermediate for chemical synthesis and a candidate for biological screening programs.

Core Physicochemical & Molecular Properties

A precise understanding of the molecule's fundamental properties is critical for its application in synthesis, formulation, and biological assays.

| Property | Value / Description | Source |

| IUPAC Name | This compound | - |

| Synonyms | 5-Bromo-6-fluoroisatin, 5-Bromo-6-fluoroindoline-2,3-dione | [4] |

| CAS Number | 118897-99-7 | [4] |

| Molecular Formula | C₈H₃BrFNO₂ | [4] |

| Molecular Weight | 244.02 g/mol | [4] |

| Predicted Solubility | Sparingly soluble in water; soluble in polar aprotic solvents like DMSO, DMF, and acetone. The polar dicarbonyl moiety provides some polarity, while the halogenated aromatic ring imparts lipophilic character. Experimental verification is recommended. | - |

| Predicted Acidity (pKa) | The N-H proton is weakly acidic (expected pKa ~10-11), similar to other isatins, due to resonance stabilization of the conjugate base across the adjacent carbonyl groups. This allows for deprotonation with a suitable base for N-alkylation or N-acylation reactions[5]. | - |

| Melting Point | Not reported in the reviewed literature. Empirical determination via Differential Scanning Calorimetry (DSC) or a standard melting point apparatus is required. | - |

Synthesis and Purification Protocol

The most reliable method for synthesizing substituted isatins is a variation of the Sandmeyer isatin synthesis[2][3]. This approach offers high yields and utilizes commercially available starting materials.

Synthetic Rationale

The synthesis is a two-step process starting from 4-bromo-5-fluoroaniline.

-

Amidation: The aniline reacts with chloral hydrate and hydroxylamine hydrochloride to form an N-(4-bromo-5-fluorophenyl)-2-hydroxyimino-acetamide intermediate (an isonitroacetanilide). This step builds the side chain necessary for cyclization.

-

Cyclization: The intermediate is treated with a strong acid, typically concentrated sulfuric acid, which acts as both a catalyst and a dehydrating agent to facilitate an intramolecular electrophilic aromatic substitution, forming the five-membered ring and yielding the final isatin product.

Experimental Workflow Diagram

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Laboratory Protocol

Note: This is a generalized protocol based on similar syntheses and should be optimized under appropriate laboratory safety conditions.

Step 1: Synthesis of N-(4-bromo-5-fluorophenyl)-2-hydroxyimino-acetamide

-

In a 3-neck round-bottom flask equipped with a mechanical stirrer and condenser, dissolve sodium sulfate (e.g., 120g) in water (e.g., 400 mL).

-

Add 4-bromo-5-fluoroaniline (e.g., 0.1 mol).

-

In a separate beaker, dissolve chloral hydrate (e.g., 0.11 mol) and hydroxylamine hydrochloride (e.g., 0.33 mol) in water (e.g., 100 mL).

-

Combine the contents of the beaker with the flask. Heat the mixture to a gentle boil for 15-20 minutes.

-

Cool the reaction mixture in an ice bath. The isonitroacetanilide intermediate will precipitate.

-

Filter the solid, wash thoroughly with cold water, and dry under vacuum.

Step 2: Cyclization to this compound

-

Carefully pre-heat concentrated sulfuric acid (e.g., 10 mL per gram of intermediate) to 50°C in a flask equipped with a stirrer and thermometer.

-

Slowly add the dried intermediate from Step 1 in portions, ensuring the temperature does not exceed 75°C.

-

Once the addition is complete, maintain the temperature between 65-75°C for 1 hour, then increase to 80°C for 15 minutes.

-

Cool the reaction mixture to room temperature.

-

In a large beaker, prepare a mixture of crushed ice and water. Pour the reaction mixture slowly onto the ice with vigorous stirring. A colored precipitate (typically orange to red) will form.

-

Filter the crude product and wash with copious amounts of cold water until the washings are neutral (pH ~7).

-

Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetic acid) to yield the final product.

Analytical Characterization

Rigorous analytical testing is required to confirm the identity, purity, and structure of the synthesized compound.

Analytical Workflow Diagram

Caption: Standard analytical workflow for compound characterization.

Expected Spectroscopic Signatures

-

Mass Spectrometry (MS):

-

Expected M/Z: The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should exhibit a molecular ion peak cluster corresponding to the molecular weight.

-

Key Feature: Due to the presence of one bromine atom, a characteristic isotopic pattern will be observed with two major peaks of nearly equal intensity: [M]⁺ at ~243 and [M+2]⁺ at ~245, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A moderate to sharp band around 3200-3400 cm⁻¹, characteristic of the indole N-H bond.

-

C=O Stretches: Two distinct, strong absorption bands in the region of 1700-1750 cm⁻¹. The C3-ketone carbonyl typically appears at a higher frequency than the C2-amide carbonyl.

-

C=C Aromatic Stretches: Multiple bands in the 1450-1620 cm⁻¹ region.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR:

-

N-H Proton: A broad singlet in the downfield region (δ 10-12 ppm), which is exchangeable with D₂O.

-

Aromatic Protons: Two signals are expected in the aromatic region (δ 7-8 ppm). The proton at C7 will likely appear as a doublet due to coupling with the adjacent fluorine, and the proton at C4 will appear as a singlet.

-

-

¹³C NMR:

-

Approximately 8 distinct signals are expected.

-

Two downfield signals for the carbonyl carbons (C2 and C3) between δ 160-185 ppm.

-

A signal for the carbon attached to fluorine (C6) showing a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz).

-

A signal for the carbon attached to bromine (C5) around δ 115-125 ppm.

-

-

¹⁹F NMR:

-

A single resonance is expected. The chemical shift will be informative about the electronic environment.

-

-

-

X-Ray Crystallography:

-

While no structure is publicly available for this specific compound, analysis of related structures like 5,6-dibromo-1H-indole-2,3-dione suggests that the crystal packing will be dominated by intermolecular hydrogen bonds[6].

-

Expected Interactions: N-H···O=C hydrogen bonds are likely to form, creating dimers or extended chains. Halogen bonding (C-Br···O) may also play a role in stabilizing the crystal lattice[6].

-

Chemical Reactivity and Biological Potential

This compound is a versatile synthetic intermediate.

-

N-Substitution: The acidic N-H proton can be readily deprotonated and reacted with various electrophiles to generate N-alkylated or N-acylated derivatives, a common strategy for modulating solubility and biological activity[5].

-

C3-Carbonyl Reactions: The C3-ketone is electrophilic and can undergo condensation reactions with a variety of nucleophiles to form Schiff bases or other adducts, providing a route to diverse heterocyclic systems.

Given the known antimicrobial and anticancer activities of many isatin and fluoroindole derivatives, this compound represents a prime candidate for inclusion in high-throughput screening campaigns[1][7][8]. The dual halogenation pattern offers a unique combination of steric and electronic properties that may lead to novel bioactivities.

References

- PubChem. (n.d.). 5-bromo-6-fluoro-1H-indole. National Center for Biotechnology Information.

- PubChem. (n.d.). 5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one. National Center for Biotechnology Information.

- Royal Society of Chemistry. (n.d.). Supporting Information.

- Zhao, D., Wang, P., Xu, T., Wu, J., Wang, J., & Shan, S. (n.d.). Synthesis of 5-Substituted Indole-2,3-dione. ResearchGate.

- Golen, J. A., & Manke, D. R. (2017). 5,6-Dibromo-1H-indole-2,3-dione. IUCrData, 2, x170355.

- PubChem. (n.d.). 5-Fluoroisatin. National Center for Biotechnology Information.

- ResearchGate. (n.d.). Synthesis of 5-Substituted Indole-2,3-dione.

- PubChem. (n.d.). 5-Bromoindole. National Center for Biotechnology Information.

- Kharbach, Y., et al. (2017). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. ResearchGate.

- Diva-portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C.

- Kharbach, Y., Haoudi, A., Capet, F., Mazzah, A., & El Ammari, L. (2015). Crystal structure of 5-bromo-1-ethylindoline-2,3-dione. ResearchGate.

- PubChem. (n.d.). 5-Fluoroindole. National Center for Biotechnology Information.

- El-Faham, A., et al. (2020). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.

- Haun, M., et al. (1992). Bacterial Chemistry. VI. Biological Activities and Cytotoxicity of 1,3-dihydro-2H-indol-2-one Derivatives. PubMed.

- National Institute of Standards and Technology. (n.d.). 1H-Indole, 5-fluoro-. NIST WebBook.

- National Institute of Standards and Technology. (n.d.). Indole. NIST WebBook.

Sources

- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound - CAS:118897-99-7 - Sunway Pharm Ltd [3wpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Bacterial chemistry. VI. Biological activities and cytotoxicity of 1,3-dihydro-2H-indol-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

5-bromo-6-fluoro-1H-indole-2,3-dione structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 5-bromo-6-fluoro-1H-indole-2,3-dione

Abstract

This technical guide provides a comprehensive, multi-modal analytical workflow for the unambiguous structure elucidation of this compound (also known as 5-bromo-6-fluoroisatin). Isatin and its halogenated derivatives are foundational scaffolds in medicinal chemistry, recognized for their broad spectrum of biological activities.[1][2][3] The precise determination of their molecular structure is a critical prerequisite for rational drug design and development. This document details the synergistic application of mass spectrometry, infrared spectroscopy, and multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm the compound's elemental composition, functional group architecture, and specific regiochemistry. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a field-proven guide for researchers, scientists, and drug development professionals.

Introduction and Rationale

This compound is a heterocyclic compound featuring the isatin core, a privileged structure in drug discovery.[3][4] The incorporation of halogen atoms, specifically bromine and fluorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and binding affinity.[5] Therefore, verifying the exact placement of these halogens on the indole ring is not merely an academic exercise but a crucial step in understanding structure-activity relationships (SAR).

This guide eschews a simple listing of data, instead focusing on a holistic and self-validating analytical narrative. Each technique provides a unique piece of the structural puzzle, and their combined interpretation builds an unassailable confirmation of the target molecule's identity.

Foundational Analysis: Molecular Formula and Mass Spectrometry

The first step in any structure elucidation is to determine the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

Experimental Protocol: HRMS

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, equipped with a soft ionization source like Electrospray Ionization (ESI).

-

Analysis Mode: Operate in either positive or negative ion mode. For this molecule, ESI in negative mode is highly effective due to the acidic N-H proton, readily forming the [M-H]⁻ ion.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 amu), ensuring high mass accuracy (typically < 5 ppm).

Data Interpretation & Expected Results

The molecular formula of this compound is C₈H₃BrFNO₂. The key validation points are:

-

Exact Mass: The calculated monoisotopic mass for the [M-H]⁻ ion (C₈H₂BrFNO₂⁻) is 241.9255 Da. The experimentally observed mass must match this value within the instrument's mass accuracy tolerance.

-

Isotopic Pattern: The presence of a single bromine atom imparts a highly characteristic isotopic signature. The spectrum will show two major peaks for the molecular ion cluster, corresponding to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br), which have a near 1:1 natural abundance. This results in two peaks, [M-H]⁻ and [(M+2)-H]⁻, of almost equal intensity, separated by approximately 2 Da. This pattern is a definitive indicator for the presence of one bromine atom.

Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FTIR-ATR

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically over a range of 4000–400 cm⁻¹. Acquire a background spectrum first and subtract it from the sample spectrum.

Data Interpretation & Expected Results

The FTIR spectrum provides immediate confirmation of the isatin core structure.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale |

| N-H Stretch | ~3200 cm⁻¹ (broad) | Characteristic of the lactam N-H group, often broadened by hydrogen bonding in the solid state. |

| Aromatic C-H Stretch | ~3100 cm⁻¹ | Indicates the presence of protons on the aromatic ring. |

| C=O Stretch (Amide/Lactam) | ~1745 cm⁻¹ | Corresponds to the C2 carbonyl group of the five-membered lactam ring. |

| C=O Stretch (Ketone) | ~1720 cm⁻¹ | Corresponds to the C3 ketone carbonyl. The presence of two distinct C=O bands is a hallmark of isatins.[1][6] |

| Aromatic C=C Stretch | ~1610 cm⁻¹ | Confirms the presence of the benzene ring. |

| C-F Stretch | ~1250 cm⁻¹ | A strong absorption indicating the carbon-fluorine bond. |

The observation of these specific bands provides strong, direct evidence for the indole-2,3-dione framework.

Definitive Connectivity Mapping: Multinuclear NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A combined ¹H, ¹³C, and ¹⁹F NMR analysis is required for this molecule.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic as it effectively solubilizes the compound and allows for the clear observation of the exchangeable N-H proton.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

Experiments:

-

Acquire a standard one-dimensional (1D) ¹H spectrum.

-

Acquire a proton-decoupled 1D ¹³C spectrum.

-

Acquire a proton-decoupled 1D ¹⁹F spectrum.

-

¹H NMR: Proton Environment Analysis

-

Expected Data & Interpretation: The ¹H NMR spectrum will be simple but highly informative.

-

δ ~11.5 ppm (singlet, 1H): This downfield signal is characteristic of the acidic N-H proton of the isatin ring.[2] Its singlet nature indicates no coupling to adjacent protons.

-

δ ~7.8 ppm (doublet, 1H, J ≈ 7 Hz): This signal corresponds to the proton at the C4 position. It appears as a doublet due to coupling with the fluorine atom at C6 across four bonds (⁴JHF).

-

δ ~7.4 ppm (doublet, 1H, J ≈ 10 Hz): This signal is assigned to the proton at the C7 position. It appears as a doublet due to a stronger three-bond coupling (³JHF) with the adjacent fluorine atom at C6. The relative coupling constants are key identifiers.

-

¹⁹F NMR: Fluorine Environment Confirmation

-

Expected Data & Interpretation: The ¹⁹F NMR provides a direct and unambiguous view of the fluorine's environment.

-

A single resonance will be observed, confirming the presence of one unique fluorine atom.

-

This signal will appear as a doublet of doublets (dd) . This splitting pattern is crucial as it arises from coupling to the two aromatic protons, H4 (a weaker ⁴JHF coupling) and H7 (a stronger ³JHF coupling). This pattern definitively confirms that the fluorine atom is positioned between two proton-bearing carbons.

-

¹³C NMR: Carbon Skeleton Mapping

-

Expected Data & Interpretation: The proton-decoupled ¹³C NMR spectrum reveals all eight carbon environments, with chemical shifts and C-F coupling constants providing the final layer of structural proof.

-

δ ~183 ppm & ~159 ppm: Two signals in the far downfield region corresponding to the two carbonyl carbons (C3 and C2, respectively).

-

Aromatic Region (δ ~110-150 ppm): Six distinct signals for the carbons of the benzene ring. The key to the assignment lies in the carbon-fluorine coupling constants.

-

C6 (δ ~148 ppm, ¹JCF ≈ 250 Hz): The carbon directly bonded to fluorine will show a very large one-bond coupling constant.

-

C5 (δ ~118 ppm, ²JCF ≈ 25 Hz): The carbon bearing the bromine atom, ortho to the fluorine, will exhibit a two-bond C-F coupling.

-

C7 (δ ~115 ppm, ²JCF ≈ 20 Hz): The other carbon ortho to fluorine.

-

C4, C3a, C7a: The remaining carbons will also show smaller, longer-range C-F couplings, which can be fully assigned with 2D NMR techniques (like HMBC) if necessary.

-

-

Data Synthesis Table

The following table summarizes the expected key NMR data that collectively validate the structure.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~11.5 | s | - | N1-H |

| ¹H | ~7.8 | d | ⁴JHF ≈ 7 | C4-H |

| ¹H | ~7.4 | d | ³JHF ≈ 10 | C7-H |

| ¹⁹F | (Varies) | dd | ³JFH ≈ 10, ⁴JFH ≈ 7 | C6-F |

| ¹³C | ~183 | s | - | C3=O |

| ¹³C | ~159 | s | - | C2=O |

| ¹³C | ~148 | d | ¹JCF ≈ 250 | C6-F |

| ¹³C | ~118 | d | ²JCF ≈ 25 | C5-Br |

Workflow and Final Confirmation

References

- Hilaris Publisher. (2018, October 30).

- Doğan, İ. S., et al. (2019). Synthesis of Some New Isatin Derivatives and Identification of Their Structures. SciSpace. [Link]

- Glowacka, I. E., et al. (2022). Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. MDPI. [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

- Brennan, M. R., & Erickson, K. L. (1986). The Preparation and Spectral Characterization of 2-Haloindoles, 3-Haloindoles, and 2,3-Dihaloindoles. HETEROCYCLES, 24(10). [Link]

- Kharbach, Y., et al. (2017). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Moroccan Journal of Chemistry, 5(1), 196-201. [Link]

- IJRPR. (2024, February 2).

- Zheng, T., et al. (2023). Green Halogenation of Indoles with Oxone-Halide. Journal of Organic Chemistry, 88, 11497-11503. [Link]

- Golen, J. A., & Manke, D. R. (2017). 5,6-Dibromo-1H-indole-2,3-dione.

- El-Kashef, H., et al. (2018).

- Royal Society of Chemistry. (n.d.). Supporting information.

- Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene.

- MDPI. (2022).

- Rachid, M., et al. (2016). 4-Chloro-1H-indole-2,3-dione.

- Wiley-VCH. (2007).

- Deswal, G., et al. (2021). 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study.

- PubChem. (n.d.). 5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one.

- NIH. (2023). 5-Fluoro-3-(1H-indol-3-ylmethyl). [Link]

- MDPI. (2024).

Sources

NMR Analysis of 5-bromo-6-fluoro-1H-indole-2,3-dione (5-Bromo-6-fluoroisatin)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-bromo-6-fluoro-1H-indole-2,3-dione, a halogenated derivative of isatin, represents a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development.[1][2][3] Isatins are recognized as versatile scaffolds for synthesizing bioactive molecules with a wide range of therapeutic properties, including anticancer and antimicrobial activities.[1][4] The precise structural elucidation of these complex molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring their purity and identity. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This guide provides an in-depth technical analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound, offering field-proven insights into spectral interpretation, experimental design, and the influence of electrophilic substituents on the magnetic environment of the indole core.

Introduction: The Significance of 5-Bromo-6-fluoroisatin

Isatin (1H-indole-2,3-dione) and its derivatives are a cornerstone in heterocyclic chemistry, valued for their broad spectrum of biological activities.[1][3] The introduction of halogen atoms, such as bromine and fluorine, onto the isatin scaffold can significantly modulate its physicochemical properties and biological efficacy. The bromine atom can serve as a handle for further synthetic modifications (e.g., cross-coupling reactions), while the fluorine atom is often incorporated to enhance metabolic stability, binding affinity, and membrane permeability.

The specific substitution pattern of this compound presents a unique and interesting challenge for NMR analysis. The interplay between the electron-withdrawing carbonyl groups and the two different halogens creates a distinct electronic environment that profoundly influences the chemical shifts and coupling constants of the entire molecule. A comprehensive understanding of its NMR signature is therefore essential for quality control, reaction monitoring, and the rational design of new therapeutic agents.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is critical for unambiguous spectral assignment. This guide adheres to the standard IUPAC numbering for the indole ring system.

Figure 2: A systematic workflow for the NMR-based structural elucidation.

¹H NMR Spectrum Analysis

The proton spectrum is expected to be relatively simple, showing only three distinct signals corresponding to the N-H proton and the two aromatic protons.

-

N1-H: Expected as a broad singlet around δ 11.0-11.5 ppm . The downfield shift is characteristic of the acidic proton in the isatin ring system, which is part of a conjugated amide structure. Its broadness is due to quadrupolar relaxation from the adjacent ¹⁴N nucleus and potential chemical exchange.

-

C7-H: This proton is ortho to the electron-withdrawing C7a-N amide bond and meta to the fluorine atom. It is expected to appear as a doublet in the range of δ 7.5-7.8 ppm . The splitting is caused by a four-bond coupling to the fluorine atom (⁴JHF), typically around 2-4 Hz.

-

C4-H: This proton is ortho to the C3a-C(O) bond and ortho to the bromine atom. It is expected to appear as a doublet further downfield, likely in the range of δ 7.8-8.1 ppm . The splitting arises from a three-bond coupling to the fluorine atom (³JHF), which is typically larger, around 6-9 Hz. The deshielding effect of the adjacent bromine atom contributes to its downfield shift. [5][6]

¹⁹F NMR Spectrum Analysis

The ¹⁹F NMR spectrum provides definitive information about the fluorine environment. Fluorine has a very wide chemical shift range, making its signal highly sensitive to its surroundings. [7]

-

A single signal is expected for the fluorine atom at C6. For an aryl fluoride of this type, the chemical shift is anticipated to be in the range of δ -110 to -125 ppm (relative to CFCl₃). [8]* Multiplicity: In a proton-coupled spectrum, this signal will be split by the neighboring protons. It will appear as a doublet of doublets (dd) due to coupling with H-7 (⁴JFH, ~2-4 Hz) and H-4 (³JHF, ~6-9 Hz). This coupling pattern is a key diagnostic feature confirming the connectivity.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals. The most informative features are the carbonyl carbons and the carbons directly bonded to the halogens, which exhibit characteristic C-F couplings.

-

C2 & C3 (Carbonyls): These will be the most downfield signals, typically found in the region of δ 158-185 ppm . C3 is generally more deshielded than C2 in isatin systems.

-

C6 (C-F): This carbon will show a very large one-bond coupling to fluorine (¹JCF), typically between 240-260 Hz . The signal will appear as a large doublet, and its chemical shift will be significantly downfield due to the electronegativity of fluorine, expected around δ 155-165 ppm .

-

C5 (C-Br): The carbon attached to bromine is expected around δ 115-125 ppm . It will also exhibit a two-bond coupling to fluorine (²JCF), appearing as a smaller doublet (J ≈ 20-25 Hz).

-

Other Aromatic Carbons (C3a, C4, C7, C7a): These carbons will appear in the typical aromatic region (δ 110-150 ppm ). They will also show smaller two-, three-, or four-bond couplings to the fluorine atom, which can be resolved with good digital resolution. For instance, C7 and C7a will show a ²JCF and C4 will show a ³JCF. These long-range couplings are invaluable for confirming assignments.

Summary of Predicted NMR Data

The following tables summarize the anticipated chemical shifts (δ) and coupling constants (J) for this compound in DMSO-d₆.

Table 1: Predicted ¹H and ¹⁹F NMR Data

| Atom | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) |

|---|---|---|---|

| N1-H | 11.0 - 11.5 | br s | - |

| C4-H | 7.8 - 8.1 | d | ³J(H,F) ≈ 6-9 |

| C7-H | 7.5 - 7.8 | d | ⁴J(H,F) ≈ 2-4 |

| C6-F | -110 to -125 | dd | ³J(F,H) ≈ 6-9, ⁴J(F,H) ≈ 2-4 |

Table 2: Predicted ¹³C NMR Data

| Atom | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Coupling Constant(s) (Hz) |

|---|---|---|---|

| C2 | 158 - 162 | s (or small d) | - |

| C3 | 182 - 185 | s (or small d) | - |

| C3a | 118 - 122 | d | ³J(C,F) ≈ 2-5 |

| C4 | 112 - 116 | d | ³J(C,F) ≈ 3-6 |

| C5 | 115 - 125 | d | ²J(C,F) ≈ 20-25 |

| C6 | 155 - 165 | d | ¹J(C,F) ≈ 240-260 |

| C7 | 110 - 114 | d | ²J(C,F) ≈ 20-25 |

| C7a | 145 - 150 | d | ²J(C,F) ≈ 10-15 |

Figure 3: Key ¹J, ²J, ³J, and ⁴J couplings involving the fluorine atom.

Conclusion

The NMR analysis of this compound is a prime example of how multi-nuclear and multi-dimensional NMR techniques are synergistically applied for the unambiguous characterization of complex heterocyclic molecules. The distinctive features, particularly the large ¹JCF coupling and the smaller, long-range H-F and C-F couplings, serve as reliable diagnostic markers for structural verification. The principles and predictive data outlined in this guide provide researchers and drug development professionals with a robust framework for analyzing this compound and other similarly substituted halogenated isatins, thereby accelerating the pace of discovery and development.

References

- Isatin absorption data and complexes. (2023). SPECTROCHIM ACTA A.

- Shalof, R. T., Tawfik, E. H., & Fadda, A. A. (2018). Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives. Chemistry Sciences Journal, 9(196).

- Supporting Information for scientific paper. (n.d.). The Royal Society of Chemistry.

- Golishetti, S., et al. (2021). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry, 17, 2528-2536.

- ResearchGate. (n.d.). Synthesis, spectroscopic investigation, crystal structure analysis, quantum chemical study, biological activity and molecular docking of three isatin derivatives.

- de Oliveira, C. S. A., et al. (2022). Synthesis and Phytotoxic Evaluation of Isatin Derivatives Supported by 3D-QSAR Study. Journal of Agricultural and Food Chemistry, 70(51), 16186-16197.

- Al-Amiery, A. A., et al. (2016). Molecular Structure Vibrational & Electronic Properties of Some Isatin Derivatives. Karbala International Journal of Modern Science, 2(4), 258-268.

- Supporting Information for scientific paper. (2013). The Royal Society of Chemistry.

- University of Wisconsin-Madison. (n.d.). ¹⁹F NMR Reference Standards.

- Golen, J. A., & Manke, D. R. (2017). 5,6-Dibromo-1H-indole-2,3-dione. IUCrData, 2, x170355.

- University of Arizona. (n.d.). ¹⁹Fluorine NMR.

- Ismail, Y., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis, 2.

- Abraham, R. J., et al. (2000). Proton Chemical Shifts in NMR. Part 10. Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contributions to the SCS in Halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (8), 1547-1555.

- Wang, D., et al. (2001). Indole Can Act as an Extracellular Signal inEscherichia coli. Journal of Bacteriology, 183(14), 4210-4216.

- SpectraBase. (n.d.). 5-BROMO-4-FLUOROINDOLE - Optional[13C NMR].

- PubChem. (n.d.). 5-Fluoroisatin. National Center for Biotechnology Information.

- Abraham, R. J., et al. (2000). Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (8), 1547-1555.

- PubChem. (n.d.). 5-bromo-6-fluoro-1H-indole. National Center for Biotechnology Information.

- Kharbach, Y., et al. (2017). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Moroccan Journal of Chemistry, 5(1), 196-201.

- Supporting Information for scientific paper. (n.d.).

- Zhao, D., et al. (2014). Synthesis of 5-Substituted Indole-2,3-dione. 2014 International Conference on Material Science and Environmental Engineering.

- Biological Magnetic Resonance Bank. (n.d.). Indole at BMRB.

- National Center for Biotechnology Information. (n.d.). 5-Fluoro-3-(1H-indol-3-ylmethyl).

- Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene.

- Brey, W. S., et al. (1993). Spin-spin coupling and substituent and halogen isotope shift effects in the fluorine NMR spectra of fluorinated cyclopropanes and cyclopropyl ethers. Magnetic Resonance in Chemistry, 31(9), 815-823.

- Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara.

- Luck, L. A., & Falke, J. J. (1996). 19F NMR relaxation studies on 5-fluorotryptophan- and tetradeutero-5-fluorotryptophan-labeled E. coli glucose/galactose receptor. Biochemistry, 35(21), 6821-6831.

- Chemistry LibreTexts. (2022). 5.3: Factors That Influence NMR Chemical Shift.

- Larda, S. T., et al. (2021). Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR. Journal of Biological Chemistry, 297(4), 101150.

- Wodtke, R., et al. (2018). Fig. 8 1 H NMR spectra (aliphatic region) of ortho-bromo derivative 6j... ResearchGate.

- Larda, S. T., et al. (2021). Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR. Journal of Biological Chemistry, 297(4), 101150.

- SpectraBase. (n.d.). 5-Fluoro-1H-indole - Optional[13C NMR].

- National Institute of Standards and Technology. (n.d.). 1H-Indole, 5-fluoro-. NIST Chemistry WebBook.

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. researchgate.net [researchgate.net]

- 3. kijoms.uokerbala.edu.iq [kijoms.uokerbala.edu.iq]

- 4. pubs.acs.org [pubs.acs.org]

- 5. modgraph.co.uk [modgraph.co.uk]

- 6. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. biophysics.org [biophysics.org]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to the Mass Spectrometry of 5-bromo-6-fluoro-1H-indole-2,3-dione

Introduction

5-bromo-6-fluoro-1H-indole-2,3-dione, a halogenated derivative of isatin, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1][2][3] The unique structural features of isatins, including the vicinal carbonyl groups and the reactive N-H moiety, make them versatile scaffolds for synthesizing a wide array of biologically active molecules.[2][3] The introduction of bromine and fluorine atoms onto the aromatic ring further modulates the compound's physicochemical properties, influencing its potential as a therapeutic agent or a key intermediate in pharmaceutical synthesis.[4]

Accurate structural characterization is paramount in the development of any new chemical entity. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing indispensable information on molecular weight, elemental composition, and structural features through controlled fragmentation.[5][6] This guide offers a comprehensive, in-depth analysis of the mass spectrometric behavior of this compound. We will explore optimal ionization strategies, predict fragmentation pathways based on first principles and data from analogous structures, and provide a robust, field-proven experimental workflow for its characterization using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Section 1: Molecular Properties and Ionization Strategy

The logical first step in developing a mass spectrometry method is to analyze the target molecule's structure to predict its behavior in the ion source.

Molecular Structure and Key Features:

-

Core Scaffold: 1H-indole-2,3-dione (Isatin)

-

Substituents: Bromine at C5, Fluorine at C6

-

Molecular Formula: C₈H₃BrFNO₂

-

Monoisotopic Mass: 242.9331 Da

-

Key Functional Groups: Two carbonyl groups (ketones), a secondary amine (lactam), and an aromatic ring.

The presence of the acidic N-H proton and the two carbonyl oxygens (which can be protonated) makes this compound an excellent candidate for soft ionization techniques like Electrospray Ionization (ESI). ESI is preferred for polar, non-volatile compounds and allows for the analysis of intact molecular ions with minimal in-source fragmentation, which is crucial for accurate molecular weight determination.[7][8]

-

Positive Ion Mode (ESI+): The molecule is expected to readily form the protonated molecule, [M+H]⁺, at an m/z of 243.9409. Adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) are also possible, especially if these salts are present in the sample or mobile phase.

-

Negative Ion Mode (ESI-): The acidity of the N-H proton (pKa of indole is ~17, but is lowered by the adjacent electron-withdrawing carbonyls) allows for deprotonation to form the [M-H]⁻ ion at an m/z of 241.9252.

The Bromine Isotopic Signature: A critical feature for identification is the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[9][10] This results in a characteristic isotopic pattern for any bromine-containing ion, which will appear as a pair of peaks (doublet) separated by approximately 2 Da, with nearly equal intensity. This "M" and "M+2" pattern is a definitive marker for the presence of a single bromine atom and is invaluable for confirming the identity of the molecule and its fragments.[9][10]

Section 2: High-Resolution Mass Spectrometry (HRMS) for Unambiguous Elemental Composition

While nominal mass can suggest a molecular weight, High-Resolution Mass Spectrometry (HRMS) provides the mass accuracy required to confidently determine the elemental composition of an ion.[5][6][11] Techniques like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS can achieve mass accuracies of <5 ppm, which is sufficient to distinguish between isobaric compounds (molecules with the same nominal mass but different elemental formulas).[5][12]

For this compound, HRMS is used to verify that the experimentally measured mass of the precursor ion matches the theoretical exact mass, providing a high degree of confidence in the assigned chemical formula.

| Ion Species | Theoretical Exact Mass (Da) | Expected m/z (⁷⁹Br) | Expected m/z (⁸¹Br) |

| [M] | C₈H₃⁷⁹BrFNO₂ | 242.9331 | 244.9311 |

| [M+H]⁺ | C₈H₄⁷⁹BrFNO₂⁺ | 243.9409 | 245.9389 |

| [M-H]⁻ | C₈H₂⁷⁹BrFNO₂⁻ | 241.9252 | 243.9232 |

| [M+Na]⁺ | C₈H₃⁷⁹BrFNNaO₂⁺ | 265.9229 | 267.9209 |

Table 1: Theoretical exact masses of key ions for this compound.

Section 3: Tandem Mass Spectrometry (MS/MS) and Proposed Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique used to elicit structural information.[13] In an MS/MS experiment, the precursor ion (e.g., [M+H]⁺) is isolated, subjected to Collision-Induced Dissociation (CID), and the resulting product (fragment) ions are analyzed. The fragmentation pattern serves as a structural fingerprint of the molecule.

For isatin and its derivatives, the most characteristic fragmentation pathway involves the sequential loss of two carbonyl (CO) groups.[14][15] This fundamental mechanism, combined with the influence of the halogen substituents, allows for the prediction of the fragmentation pathways for this compound.

Proposed Fragmentation in Positive Ion Mode (ESI+)

The fragmentation of the protonated molecule ([M+H]⁺, m/z 244/246) is expected to proceed via the following key steps:

-

Loss of CO: The initial and most facile fragmentation is the neutral loss of carbon monoxide (28 Da) from the C2 position, leading to a stable acylium ion intermediate.

-

Second Loss of CO: This is followed by the loss of the second CO molecule (28 Da) from the C3 position.

-

Loss of Br•: Cleavage of the C-Br bond can result in the loss of a bromine radical.

This logical flow from the parent ion to its constituent fragments provides a clear roadmap for interpreting the resulting MS/MS spectrum.

Section 4: A Self-Validating Experimental Protocol

This section provides a detailed, robust protocol for the analysis of this compound using a standard LC-MS/MS system (e.g., a Q-TOF or Triple Quadrupole instrument). The causality behind each parameter choice is explained to ensure adaptability and trustworthiness.

Sample and Mobile Phase Preparation

-

Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of HPLC-grade methanol or DMSO. Sonication may be used to ensure complete dissolution.

-

Working Solution (1 µg/mL): Perform a serial dilution of the stock solution in a 50:50 mixture of acetonitrile and water to achieve a final concentration of 1 µg/mL. This concentration is typically sufficient for method development on modern mass spectrometers.

-

Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid acts as a proton source, promoting efficient ionization in ESI+ mode and improving chromatographic peak shape.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Acetonitrile is a common organic solvent in reversed-phase chromatography with good elution strength and compatibility with ESI.

Liquid Chromatography (LC) Method

For a compound of this polarity, a reversed-phase separation is appropriate. A pentafluorophenyl (PFP) stationary phase can offer enhanced retention for halogenated analytes.[16]

| Parameter | Setting | Rationale |

| Column | C18 or PFP, 2.1 x 50 mm, 1.8 µm | Standard column dimensions for rapid analysis with good resolution. |

| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak shape. |

| Flow Rate | 0.4 mL/min | A typical flow rate for 2.1 mm ID columns. |

| Injection Vol. | 2 µL | Small volume to prevent peak distortion. |

| Gradient | 10% B to 95% B in 5 min, hold 1 min | A standard gradient to elute compounds of moderate polarity. |

| 95% B to 10% B in 0.5 min, hold 1.5 min | Rapid re-equilibration for next injection. |

Table 2: Recommended starting parameters for LC method development.

Mass Spectrometer Settings (ESI+)

The following are suggested starting parameters. Optimization is crucial for achieving the best sensitivity.[17]

| Parameter | Setting | Rationale |

| Ionization Mode | ESI, Positive | Best for protonation of the analyte. |

| Capillary Voltage | 3.5 kV | Optimizes the electrospray plume for stable ionization. |

| Gas Temperature | 325 °C | Facilitates solvent desolvation. |

| Drying Gas Flow | 10 L/min | Removes neutral solvent molecules from the ions. |

| Nebulizer Pressure | 45 psi | Aids in the formation of fine droplets for efficient ionization. |

| Scan Range (MS1) | m/z 100 - 400 | Covers the expected precursor ions and potential adducts. |

| Scan Range (MS2) | m/z 50 - 260 | Covers the expected range of product ions. |

| Collision Energy | 20-40 eV | A ramped or fixed energy to induce characteristic fragmentation. |

Table 3: Recommended starting parameters for mass spectrometer operation.

Conclusion

The mass spectrometric analysis of this compound is a logical and systematic process. By leveraging the compound's inherent chemical properties, a robust LC-MS/MS method can be developed for its confident identification and characterization. The key identifiers for this molecule are its accurate mass, as determined by HRMS, and its unique isotopic signature conferred by the bromine atom. Furthermore, its predictable fragmentation pattern, dominated by the sequential loss of two carbonyl groups, provides definitive structural confirmation. The protocols and insights provided in this guide serve as a comprehensive framework for researchers and drug development professionals engaged in the analysis of this, and structurally related, important heterocyclic compounds.

References

- Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of Mass Spectrometry.

- High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. American Pharmaceutical Review.

- An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. ResearchGate.

- Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. MDPI.

- Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry. ResearchGate.

- Analysis of complex drugs by comprehensive two-dimensional gas chromatography and high-resolution mass spectrometry: detailed chemical description of the active pharmaceutical ingredient sodium bituminosulfonate and its process intermediates. National Institutes of Health (NIH).

- Current applications of high-resolution mass spectrometry in drug metabolism studies. ResearchGate.

- Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives. Hilaris Publisher.

- Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. PubMed.

- Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. MDPI.

- High-Resolution Mass Spectrometry: Enhancing Sensitivity and Precision in Pharmaceutical Formulations. Longdom Publishing.

- Synthesis and Screening of New Isatin Derivatives. Der Pharma Chemica.

- LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Chromatography Online.

- BA Method Development: Polar Compounds. BioPharma Services.

- This compound. Sunway Pharm Ltd.

- LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials. National Agricultural Library.

- 4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks.

- Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society.

- 5-Fluoroisatin. PubChem.

- Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. MDPI.

- mass spectra - fragmentation patterns. Chemguide.

- 5-Bromoindole. PubChem.

- The mass spectrum of 1-bromo-2-chloroethane. Doc Brown's Chemistry.

- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

- Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. ResearchGate.

- Bromo pattern in Mass Spectrometry. YouTube.

- 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube.

- Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. MDPI.

- Sustainable and Rapid Determination of Two Halogenated Pesticides in a Commercial Formulation by Solid Phase Microextraction and Liquid Phase Chemical Ionization Mass Spectrometry. MDPI.

- 3.7.2: Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

- Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. National Institutes of Health (NIH).

- Next Generation Detectors in Tandem Mass Spectroscopy: Innovations and Impact. Preprints.org.

- Liquid Chromatography-Tandem Mass Spectrometry of Porphyrins and Porphyrinogens in Biological Materials: Separation and Identification of Interfering Poly(ethylene) Glycol by Travelling Wave Ion Mobility spectrometry/tandem Mass Spectrometry. PubMed.

- Identification of tandem mass spectra of mixtures of isomeric peptides. National Institutes of Health (NIH).

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. mdpi.com [mdpi.com]

- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. longdom.org [longdom.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. youtube.com [youtube.com]

- 11. Analysis of complex drugs by comprehensive two-dimensional gas chromatography and high-resolution mass spectrometry: detailed chemical description of the active pharmaceutical ingredient sodium bituminosulfonate and its process intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. rsisinternational.org [rsisinternational.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. mdpi.com [mdpi.com]

- 17. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]

Introduction: The Significance of Halogenated Isatins in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis, Characterization, and Predicted Crystal Structure of 5-bromo-6-fluoro-1H-indole-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

The indole-2,3-dione, or isatin, scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic placement of halogen atoms on the isatin ring system is a well-established method for modulating the physicochemical properties and biological profiles of these molecules. The introduction of bromine and fluorine, in particular, can enhance membrane permeability, improve metabolic stability, and introduce new intermolecular interactions, such as halogen bonding, which can be pivotal for target engagement.

This guide focuses on This compound , a novel isatin derivative with significant potential as a building block in drug discovery programs. To date, a solved crystal structure for this specific compound has not been deposited in the public domain. Therefore, this document serves as both a predictive analysis and a practical guide for researchers. It will provide a comprehensive, step-by-step protocol for its synthesis and purification, a predictive overview of its physicochemical properties and crystal packing based on closely related structures, and a detailed workflow for obtaining single crystals for X-ray diffraction.

Synthesis and Purification of this compound

The synthesis of 5-substituted indole-2,3-diones is well-documented, with the Sandmeyer isatin synthesis being a robust and widely used method.[1][2] The following protocol is adapted from established procedures for the synthesis of 5-bromo- and 5-fluoro-isatins and is expected to be a reliable route to the title compound.

Synthetic Pathway Overview

The synthesis is a two-step process starting from 4-bromo-3-fluoroaniline. The first step is the formation of the corresponding isonitrosoacetanilide, which is then cyclized in the presence of a strong acid to yield the target isatin.

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-(4-bromo-3-fluorophenyl)-2-hydroxyimino-acetamide (Isonitrosoacetanilide Intermediate)

-

To a solution of chloral hydrate (1.2 equivalents) in water, add a solution of 4-bromo-3-fluoroaniline (1 equivalent) in dilute HCl.

-

Add a solution of hydroxylamine hydrochloride (3 equivalents) in water.

-

Heat the reaction mixture to reflux for 10-15 minutes. The formation of a precipitate should be observed.

-

Cool the mixture in an ice bath and filter the solid product.

-

Wash the solid with cold water and dry under vacuum to yield the crude isonitrosoacetanilide. This intermediate can often be used in the next step without further purification.

Step 2: Cyclization to this compound

-

Pre-heat concentrated sulfuric acid (10 times the weight of the intermediate) to 50°C in a flask equipped with a mechanical stirrer.

-

Slowly add the dried N-(4-bromo-3-fluorophenyl)-2-hydroxyimino-acetamide from Step 1 in portions, maintaining the temperature between 65-75°C.

-

After the addition is complete, heat the mixture to 80°C for 15-20 minutes.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

The resulting precipitate is the crude this compound. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.

-

Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure compound.

Physicochemical and Spectroscopic Characterization (Predicted)

The following properties are predicted based on data from analogous compounds.

| Property | Predicted Value/Characteristic | Basis for Prediction |

| Molecular Formula | C₈H₃BrFNO₂ | - |

| Molecular Weight | 244.02 g/mol | - |

| Appearance | Orange to red crystalline solid | Based on the appearance of 5-bromoisatin and other halogenated isatins.[2] |

| Melting Point | >200 °C | Halogenated isatins are typically high-melting solids. |

| Solubility | Sparingly soluble in water; soluble in DMSO, DMF, and hot ethanol | General solubility profile of isatin derivatives. |

| ¹H NMR (DMSO-d₆) | δ ~11.0 (s, 1H, NH), 7.5-8.0 (m, 2H, Ar-H) | Expected chemical shifts for the indole NH and aromatic protons. |

| ¹³C NMR (DMSO-d₆) | δ ~180-185 (C=O), ~160 (C=O), aromatic carbons | Characteristic carbonyl and aromatic carbon signals. |

| IR (KBr) | ν ~3200-3300 (N-H), ~1730-1750 (C=O), ~1600-1620 (C=O) cm⁻¹ | Typical stretching frequencies for the functional groups present. |

| Mass Spec (ESI) | m/z 243, 245 [M-H]⁻ in a 1:1 ratio | Expected mass and isotopic pattern for a monobrominated compound. |

Predicted Crystal Structure and Intermolecular Interactions

While the precise crystal system and unit cell parameters can only be determined experimentally, we can predict the key intermolecular interactions that will govern the crystal packing by analyzing the structures of related compounds, such as 5,6-dibromo-1H-indole-2,3-dione.[4]

The crystal structure will likely be dominated by a network of hydrogen bonds and halogen bonds.

-

Hydrogen Bonding: The N-H group of the indole ring is a strong hydrogen bond donor, and the two carbonyl oxygens are strong acceptors. It is highly probable that the molecules will form chains or sheets through N-H···O hydrogen bonds .[4]

-

Halogen Bonding: The bromine atom at the 5-position is a potential halogen bond donor. It is plausible that Br···O interactions will be observed, further stabilizing the crystal lattice.[4] The fluorine atom is generally a poor halogen bond donor but can participate in other weak interactions.

-

π-π Stacking: The planar aromatic core of the isatin molecule is expected to facilitate π-π stacking interactions between adjacent molecules, contributing to the overall stability of the crystal structure.

Caption: Predicted intermolecular interactions in the crystal lattice.

Experimental Workflow for Crystal Growth and Structure Determination

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. A systematic screening of crystallization conditions is recommended.

Caption: Workflow for crystallization and structure determination.

Step-by-Step Crystallization Protocol

-

Material Purity: Ensure the starting material is of high purity (>98%), as impurities can inhibit crystallization.

-

Solvent Screening:

-

Prepare saturated or near-saturated solutions of the compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, DMF, DMSO) at room temperature or with gentle heating.

-

Use small vials (1-2 mL) for screening.

-

-

Crystallization Methods:

-

Slow Evaporation: Loosely cap the vials and allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.

-

Vapor Diffusion: Place a drop of the concentrated solution on a coverslip and invert it over a well containing a solvent in which the compound is less soluble (the anti-solvent).

-

Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).

-

-

Crystal Mounting and Data Collection:

-

Once suitable crystals have formed, carefully mount one on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

Process the data and solve the structure using appropriate software (e.g., SHELX, Olex2).

-

Potential Applications in Medicinal Chemistry

Given the known biological activities of halogenated isatins, this compound is a promising candidate for several applications:

-

Intermediate for Kinase Inhibitors: The isatin core is present in several kinase inhibitors. This compound could serve as a starting point for the synthesis of novel inhibitors targeting various cancer-related kinases.

-

Antimicrobial Agents: Isatin derivatives have shown potent antibacterial and antifungal activities.[5] The unique halogenation pattern of this molecule may lead to compounds with improved potency or novel mechanisms of action.

-

Scaffold for CNS-Active Agents: The isatin scaffold has been explored for activity against neurodegenerative diseases.

Conclusion

This compound represents a valuable yet underexplored molecule in the vast chemical space of halogenated isatins. While its crystal structure remains to be experimentally determined, this guide provides a robust framework for its synthesis, purification, and crystallization. The predictive analysis of its structural features, based on well-understood principles of intermolecular interactions observed in related compounds, offers a solid foundation for future research. The protocols and workflows detailed herein are designed to empower researchers to unlock the full potential of this promising scaffold in the development of new therapeutic agents.

References

- PubChem. 5-bromo-6-fluoro-1H-indole | C8H5BrFN | CID 11687145. [Link]

- PubChem. 5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one | C9H6BrFO | CID 69199585. [Link]

- Golen, J. A., & Manke, D. R. (2016). 5,6-Dibromo-1H-indole-2,3-dione.

- PubChem.

- Zhao, D., Wang, P., Xu, T., Wu, J., Wang, J., & Shan, H. (2015). Synthesis of 5-Substituted Indole-2,3-dione.

- ResearchGate. Synthesis of 5-Substituted Indole-2,3-dione. [Link]

- Kharbach, Y., et al. (2017). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Moroccan Journal of Chemistry, 5(1), 196-201. [Link]

- Kharbach, Y., et al. (2016). Crystal structure of 5-bromo-1-ethylindoline-2,3-dione.

- PubChem. 5-Bromoindole | C8H6BrN | CID 24905. [Link]

- Clark, M. P., et al. (2014). Discovery of a Novel, First-in-Class, Orally Bioavailable Azaindole Inhibitor (VX-787) of Influenza PB2. Journal of Medicinal Chemistry, 57(15), 6668-6678. [Link]

- National Center for Biotechnology Information. 5-Fluoro-3-(1H-indol-3-ylmethyl). [Link]

- Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2329. [Link]

- Deswal, S., et al. (2023). 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study. Journal of Molecular Structure, 1279, 135003. [Link]

- National Center for Biotechnology Information.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of 5-bromo-6-fluoro-1H-indole-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-bromo-6-fluoro-1H-indole-2,3-dione, a halogenated derivative of the isatin core, belongs to a class of compounds demonstrating significant therapeutic potential, particularly in oncology. While direct, comprehensive studies on this specific molecule are emerging, a robust mechanistic framework can be constructed by examining structurally analogous compounds and the well-documented activities of the isatin scaffold. This guide synthesizes current research to propose a primary mechanism of action centered on dual inhibition of key oncogenic kinases, Epidermal Growth Factor Receptor (EGFR) and Proto-oncogene tyrosine-protein kinase (SRC), leading to the induction of apoptosis. Secondary potential mechanisms, including direct caspase modulation and carboxylesterase inhibition, are also explored. This document provides a detailed technical overview, experimental methodologies, and a conceptual foundation for future research and development of this compound as a therapeutic agent.

Introduction: The Therapeutic Promise of Isatin Derivatives

The indole-2,3-dione, or isatin, scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous synthetic and natural products with a wide array of biological activities. The versatility of the isatin ring system allows for substitutions that can fine-tune its pharmacological properties. The introduction of halogen atoms, such as bromine and fluorine, can significantly enhance lipophilicity and metabolic stability, often leading to improved bioavailability and target affinity.[1] this compound is a subject of growing interest due to the established anticancer and antimicrobial properties of fluorinated five-membered heterocycles.[2] This guide will elucidate its most probable mechanism of action based on compelling evidence from closely related analogs.

Primary Mechanism of Action: Dual Inhibition of EGFR and SRC Kinases

The most promising therapeutic action of this compound is its potential to function as a dual inhibitor of EGFR and SRC kinases. This hypothesis is strongly supported by studies on novel indole derivatives with similar structural features, which have shown potent activity against these targets.[3]

The cooperation between c-SRC and EGFR is a known driver for a more aggressive phenotype in various tumors, including those of the lung, breast, and colon.[3] Simultaneous inhibition of both kinases can induce apoptosis and potentially delay the onset of acquired resistance to chemotherapy, offering a significant therapeutic advantage.[3]

Molecular Targeting and Inhibition